4-Chloro-2-propylpyrimidine-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-propylpyrimidine-5-carboxylic acid typically involves the chlorination of 2-propylpyrimidine-5-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-propylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propylpyrimidine-5-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and properties.
4-Chloropyrimidine-5-carboxylic acid: Lacks the propyl group, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-chloro-2-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-3-6-10-4-5(8(12)13)7(9)11-6/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
LOXMTYQYJARABT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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